molecular formula C9H6N2O3 B11904481 5-Hydroxyquinoxaline-6-carboxylic acid CAS No. 184712-12-7

5-Hydroxyquinoxaline-6-carboxylic acid

Cat. No.: B11904481
CAS No.: 184712-12-7
M. Wt: 190.16 g/mol
InChI Key: CVIZZIRBZYUMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then hydroxylated and carboxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of environmentally benign reagents and solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-methanol, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxyquinoxaline-6-carboxylic acid include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

184712-12-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-hydroxyquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)1-2-6-7(8)11-4-3-10-6/h1-4,12H,(H,13,14)

InChI Key

CVIZZIRBZYUMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.